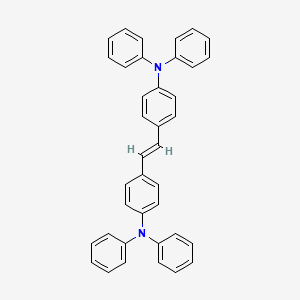
Boc-DAP(Z)-Aeg-OH
Descripción general
Descripción
Boc-DAP(Z)-Aeg-OH, also known as Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid (dicyclohexylammonium) salt, is a compound used in peptide synthesis. It is a derivative of diaminopropionic acid, protected by a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group. This compound is significant in the field of organic chemistry due to its role in the synthesis of peptides and other complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DAP(Z)-Aeg-OH typically involves the protection of diaminopropionic acid with Boc and Z groups. The process begins with the reaction of diaminopropionic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the use of enamel reaction kettles equipped with heating and cooling systems, as well as continuous stirring to maintain uniform reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Boc-DAP(Z)-Aeg-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protecting groups under acidic or basic conditions.
Substitution Reactions: Introduction of various functional groups at the amino positions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation for Z removal.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Major Products Formed
The major products formed from these reactions include deprotected diaminopropionic acid derivatives, substituted amino acids, and peptides with specific sequences .
Aplicaciones Científicas De Investigación
Boc-DAP(Z)-Aeg-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Boc-DAP(Z)-Aeg-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Z groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the construction of specific peptide sequences .
Comparación Con Compuestos Similares
Similar Compounds
Boc-DAP-OH: Another Boc-protected diaminopropionic acid derivative.
Fmoc-DAP(Z)-OH: A similar compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-DAP(Fmoc)-OH: A compound with both Boc and Fmoc protecting groups
Uniqueness
Boc-DAP(Z)-Aeg-OH is unique due to its dual protection with Boc and Z groups, which provides enhanced stability and selectivity during peptide synthesis. This dual protection allows for more precise control over the synthesis process, making it a valuable tool in the production of complex peptides and proteins .
Propiedades
IUPAC Name |
2-[[2-[2-amino-6-(phenylmethoxycarbonylamino)purin-9-yl]acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O7/c1-24(2,3)39-22(36)26-9-10-31(12-17(34)35)16(33)11-32-14-27-18-19(28-21(25)30-20(18)32)29-23(37)38-13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,26,36)(H,34,35)(H3,25,28,29,30,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGQSRLUXIVDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=NC2=C(N=C(N=C21)N)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B3250242.png)
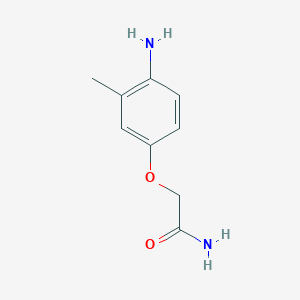
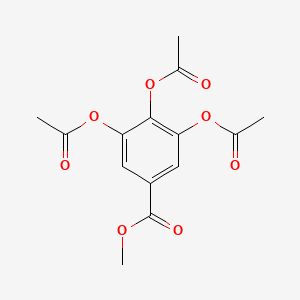
![Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester](/img/structure/B3250268.png)



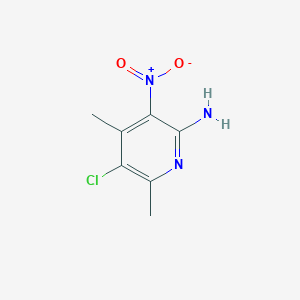
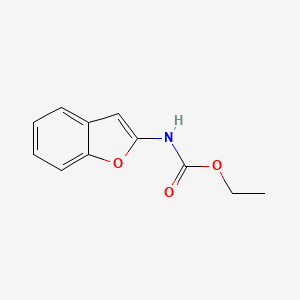
![4-[Benzyl(methyl)amino]cyclohexan-1-one](/img/structure/B3250324.png)

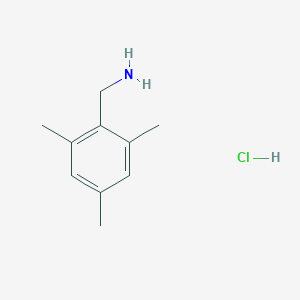
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3250335.png)
